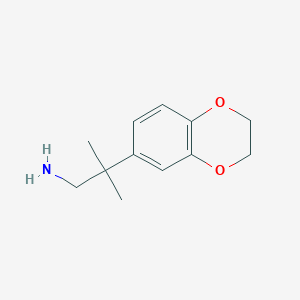
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-amine
Vue d'ensemble
Description
The compound is a derivative of 1,4-benzodioxin, which is a type of heterocyclic compound . The 1,4-benzodioxin structure consists of a benzene ring fused to a 1,4-dioxin ring . The “2-methylpropan-1-amine” part suggests the presence of an amine functional group attached to a methylpropane (also known as isobutane) structure .
Molecular Structure Analysis
The molecular structure of this compound would likely include a 1,4-benzodioxin ring attached to a 2-methylpropane structure with an amine (-NH2) functional group .Applications De Recherche Scientifique
Synthesis of N-Substituted Derivatives
Research by Abbasi et al. (2017) focused on synthesizing N-substituted derivatives of 2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides, which demonstrated significant antibacterial potential and inhibitory activity against the lipoxygenase enzyme. These derivatives were synthesized by reacting 2,3-dihydro-1,4-benzodioxin-6-amine with various alkyl/aryl halides, indicating a potential route for creating compounds with therapeutic applications (Abbasi et al., 2017).
Antibacterial and Lipoxygenase Inhibition
Another study by Abbasi et al. (2017) synthesized new sulfonamides bearing the 1,4-benzodioxin ring. These compounds showed notable antibacterial potential against various bacterial strains and inhibitory potential against Lipoxygenase, suggesting their use as therapeutic agents for inflammatory ailments (Abbasi et al., 2017).
Antimicrobial and Antifungal Agents
The study by Abbasi et al. (2020) involved synthesizing 2-[(4-Chlorophenyl)sulfonylamino]-N-(un/substituted-phenyl)acetamides. These compounds exhibited suitable antibacterial and antifungal potential, highlighting their potential as antimicrobial agents (Abbasi et al., 2020).
Bacterial Biofilm Inhibition and Cytotoxicity
Research conducted by Abbasi et al. (2020) focused on the synthesis of N-Alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides. These molecules displayed inhibitory action against bacterial biofilms of E. coli and B. subtilis, along with mild cytotoxicity, indicating their potential in addressing bacterial biofilm-related issues (Abbasi et al., 2020).
Therapeutic Compound Precursors
Bozzo et al. (2003) explored the synthesis of 3-hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxamides and 3-aminomethyn-1,4-benzodioxin-2(3H)-one as precursors for potential therapeutic compounds. This highlights the role of these compounds in developing new therapeutic agents (Bozzo et al., 2003).
Anti-Diabetic Agents
A study by Abbasi et al. (2023) synthesized 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides with anti-diabetic potentials. These compounds demonstrated inhibitory activities against α-glucosidase enzyme, suggesting their potential use as anti-diabetic agents (Abbasi et al., 2023).
Propriétés
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-12(2,8-13)9-3-4-10-11(7-9)15-6-5-14-10/h3-4,7H,5-6,8,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTKFVZHYFPVML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1=CC2=C(C=C1)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



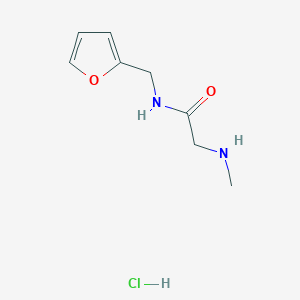
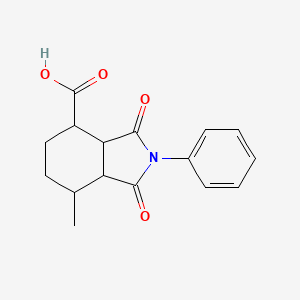
![1-[(2,5-Dimethylthiophen-3-yl)sulfonyl]piperazine hydrochloride](/img/structure/B1420843.png)
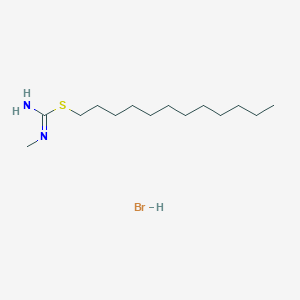

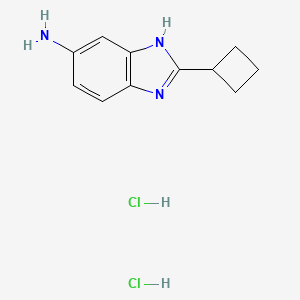
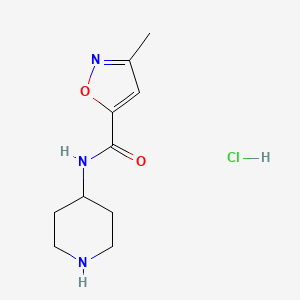

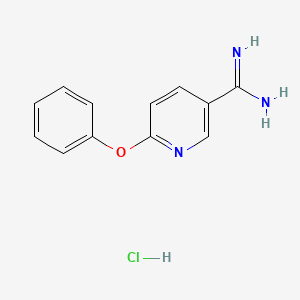
![N-methyl-1-[2-(pyridin-2-yl)ethyl]piperidin-4-amine](/img/structure/B1420852.png)
![N-methyl-1-[2-(pyridin-4-yl)ethyl]piperidin-4-amine](/img/structure/B1420855.png)
![4-Methyl-2-[(2-phenylethyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B1420858.png)

![4,4'-Difluoro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B1420862.png)